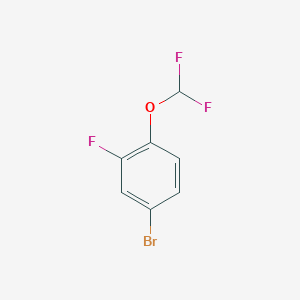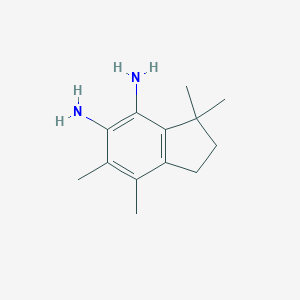
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine (TDI) is a chemical compound with a molecular formula of C14H20N2. It is a diamine derivative of indene, which has been widely used in various fields, including material science, organic synthesis, and biomedical research.
作用機序
The mechanism of action of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer.
生化学的および生理学的効果
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to possess a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer activities. In animal studies, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer.
実験室実験の利点と制限
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad range of biological activities. However, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine also has some limitations, such as its low solubility in water and its potential to form aggregates in solution. These limitations can be overcome by using appropriate solvents and experimental conditions.
将来の方向性
There are several future directions for the research on 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine. First, the mechanism of action of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine needs to be further elucidated to better understand its biological activities. Second, the synthesis of new derivatives of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine with improved solubility and biological activities should be explored. Third, the potential of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine as a therapeutic agent for various diseases, such as cancer and inflammation, should be further investigated. Finally, the application of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine in material science, such as the synthesis of new polymers with unique properties, should be explored.
Conclusion
In conclusion, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine is a chemical compound with a wide range of scientific research applications, including organic synthesis, material science, and biomedical research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine is needed to fully understand its potential as a therapeutic agent and its application in material science.
合成法
The synthesis of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine involves the reaction of 3,3,6,7-tetramethylindan-1-one with hydrazine hydrate in the presence of a catalyst. The reaction proceeds via the formation of an intermediate hydrazone, which undergoes cyclization to form 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine. The yield of 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and the ratio of the reactants.
科学的研究の応用
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been widely used in various scientific research fields, including organic synthesis, material science, and biomedical research. In organic synthesis, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine can be used as a building block to synthesize a variety of compounds, such as heterocyclic compounds and chiral ligands. In material science, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine can be used as a monomer to synthesize polymers with unique properties, such as high thermal stability and mechanical strength. In biomedical research, 3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine has been shown to possess anti-inflammatory, antioxidant, and anticancer activities.
特性
CAS番号 |
156485-24-4 |
|---|---|
製品名 |
3,3,6,7-Tetramethyl-1,2-dihydroindene-4,5-diamine |
分子式 |
C13H20N2 |
分子量 |
204.31 g/mol |
IUPAC名 |
3,3,6,7-tetramethyl-1,2-dihydroindene-4,5-diamine |
InChI |
InChI=1S/C13H20N2/c1-7-8(2)11(14)12(15)10-9(7)5-6-13(10,3)4/h5-6,14-15H2,1-4H3 |
InChIキー |
DSLSPLZSPXPRPW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
正規SMILES |
CC1=C(C(=C(C2=C1CCC2(C)C)N)N)C |
同義語 |
1H-Indene-4,5-diamine, 2,3-dihydro-3,3,6,7-tetramethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



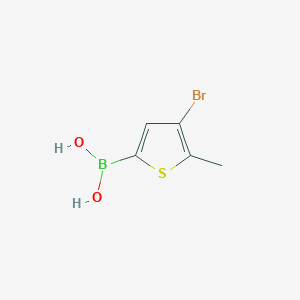
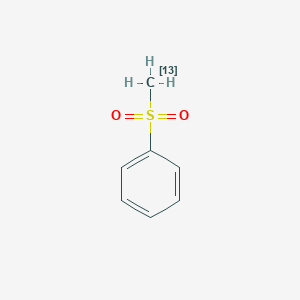
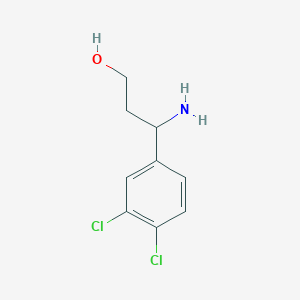
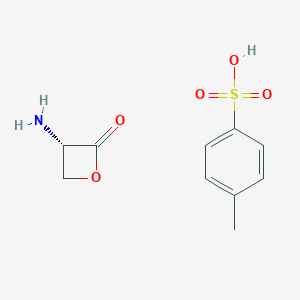
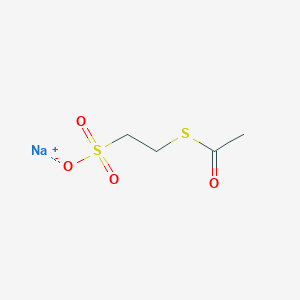
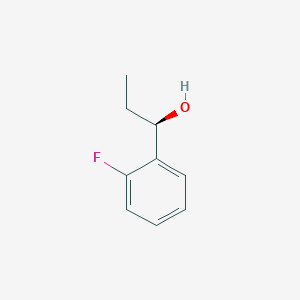
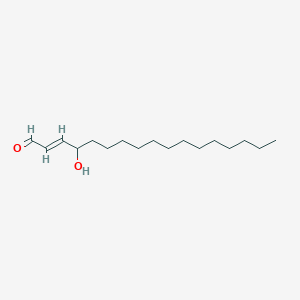
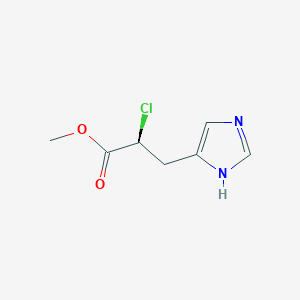
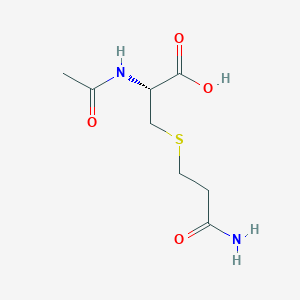
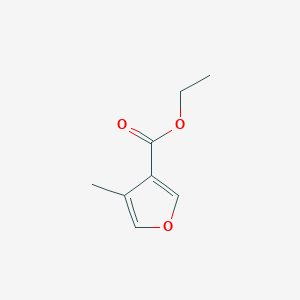
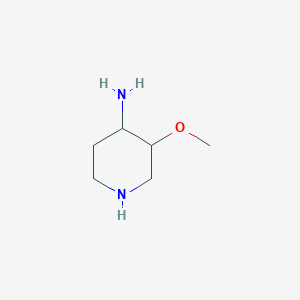
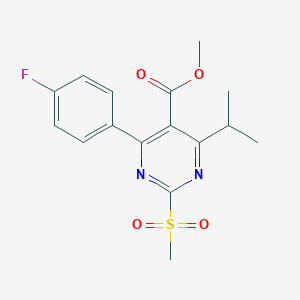
![3,4-Dihydro-6-methoxy-2-phenyl-1-[4-(phenylmethoxy)phenyl]naphthalene](/img/structure/B133810.png)
